molecular formula C19H13F3N2O4 B2628449 2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one CAS No. 2034541-85-8

2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2628449
CAS No.: 2034541-85-8
M. Wt: 390.318
InChI Key: DUGQTAZOOSNPBS-UHFFFAOYSA-N
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Description

2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chromenone core, a trifluoromethyl-substituted pyridine ring, and an azetidine moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with a suitable diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

    Synthesis of the Azetidine Moiety: The azetidine ring is formed through cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the chromenone core with the azetidine moiety and the trifluoromethyl-substituted pyridine ring using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the azetidine moiety using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the chromenone core.

    Reduction: Reduced azetidine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being investigated.

Mechanism of Action

The mechanism of action of 2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the azetidine moiety provides structural rigidity. This combination allows the compound to effectively inhibit or modulate the activity of its targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one: shares similarities with other chromenone derivatives and trifluoromethyl-substituted compounds.

    Chromenone Derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

    Trifluoromethyl-Substituted Compounds: The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity.

Uniqueness

What sets this compound apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4/c20-19(21,22)16-6-3-7-17(23-16)27-11-9-24(10-11)18(26)15-8-13(25)12-4-1-2-5-14(12)28-15/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGQTAZOOSNPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)OC4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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